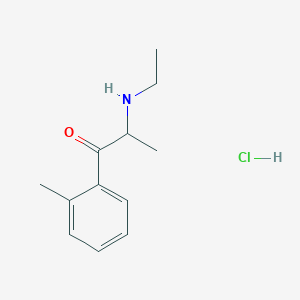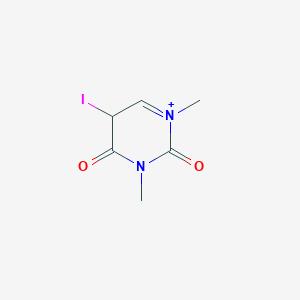
5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrimidine ring, along with two methyl groups at the 1st and 3rd positions. The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3, making it a versatile scaffold in medicinal chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione typically involves the iodination of 1,3-dimethyluracil. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione, while oxidation may produce this compound N-oxide.
科学研究应用
5-Iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to its biological effects.
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
5-Chloro-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione: Another halogenated derivative with distinct chemical behavior.
Uniqueness
The presence of the iodine atom in 5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its distinct chemical properties, making it a valuable compound in various research applications.
属性
分子式 |
C6H8IN2O2+ |
|---|---|
分子量 |
267.04 g/mol |
IUPAC 名称 |
5-iodo-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C6H8IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3-4H,1-2H3/q+1 |
InChI 键 |
IEHRPFFELCQCEB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(C=[N+](C1=O)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


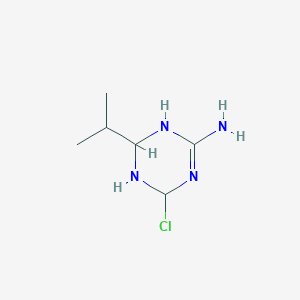
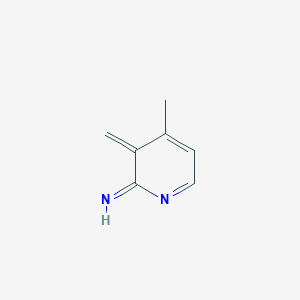
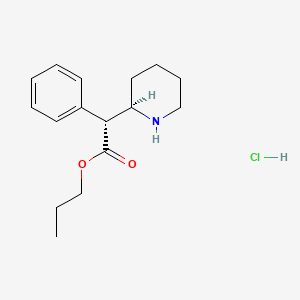
![6-methyl-4-oxo-4aH-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12357166.png)
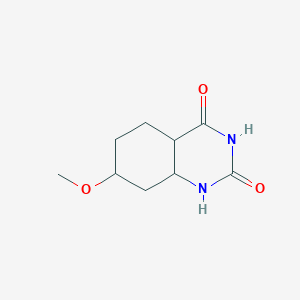

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide](/img/structure/B12357191.png)
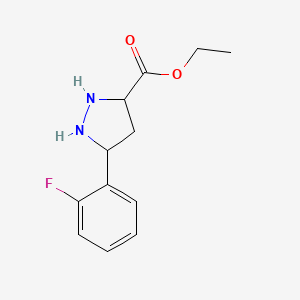
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
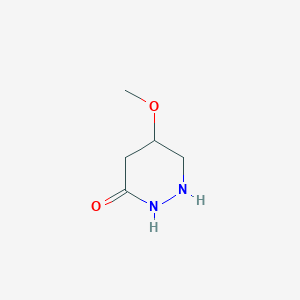
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
